

Technical Guide: Commercial Availability and Application of Ropinirole-d7 HCl

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Compound of Interest

Compound Name: Ropinirole-d7 HCl

Cat. No.: B1165301

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Executive Summary

Ropinirole-d7 Hydrochloride (HCl) is the stable isotope-labeled analog of Ropinirole, a non-ergoline dopamine agonist widely used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). In bioanalytical contexts, Ropinirole-d7 serves as the gold-standard Internal Standard (IS) for the quantification of Ropinirole in biological matrices (plasma, urine, brain tissue) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a comprehensive technical profile, supply chain analysis, and experimental framework for researchers utilizing this compound in Pharmacokinetic (PK) and Pharmacodynamic (PD) studies.

Part 1: Technical Profile & Chemical Identity

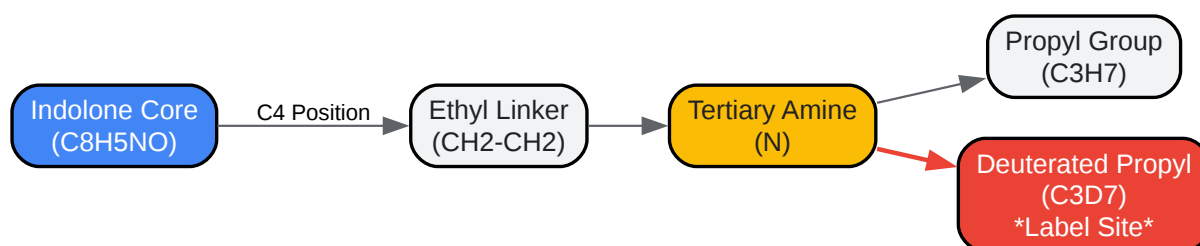
Chemical Specifications

Ropinirole-d7 HCl is characterized by the deuteration of one propyl group attached to the tertiary amine. This specific labeling provides a mass shift of +7 Da relative to the native analyte, ensuring separation in the mass spectrum while maintaining identical chromatographic retention properties.

Property	Specification
Chemical Name	4-[2-(Propyl-d7-propylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride
CAS Number	1261396-31-9
Molecular Formula	C ₁₆ H ₁₇ D ₇ N ₂ O[1][2][3][4][5] • HCl
Molecular Weight	303.88 g/mol (Salt); ~267.42 g/mol (Free Base)
Isotopic Purity	Typically ≥ 99% deuterated forms (d1-d7)
Chemical Purity	≥ 98%
Solubility	DMSO (>10 mg/mL), Methanol, Water (limited stability)
Appearance	White to off-white solid

Structural Visualization

The following diagram illustrates the chemical topology of Ropinirole-d7, highlighting the site of deuteration critical for mass spectrometric differentiation.



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Figure 1.1: Structural schematic of **Ropinirole-d7 HCl** showing the specific deuteration of one propyl chain.

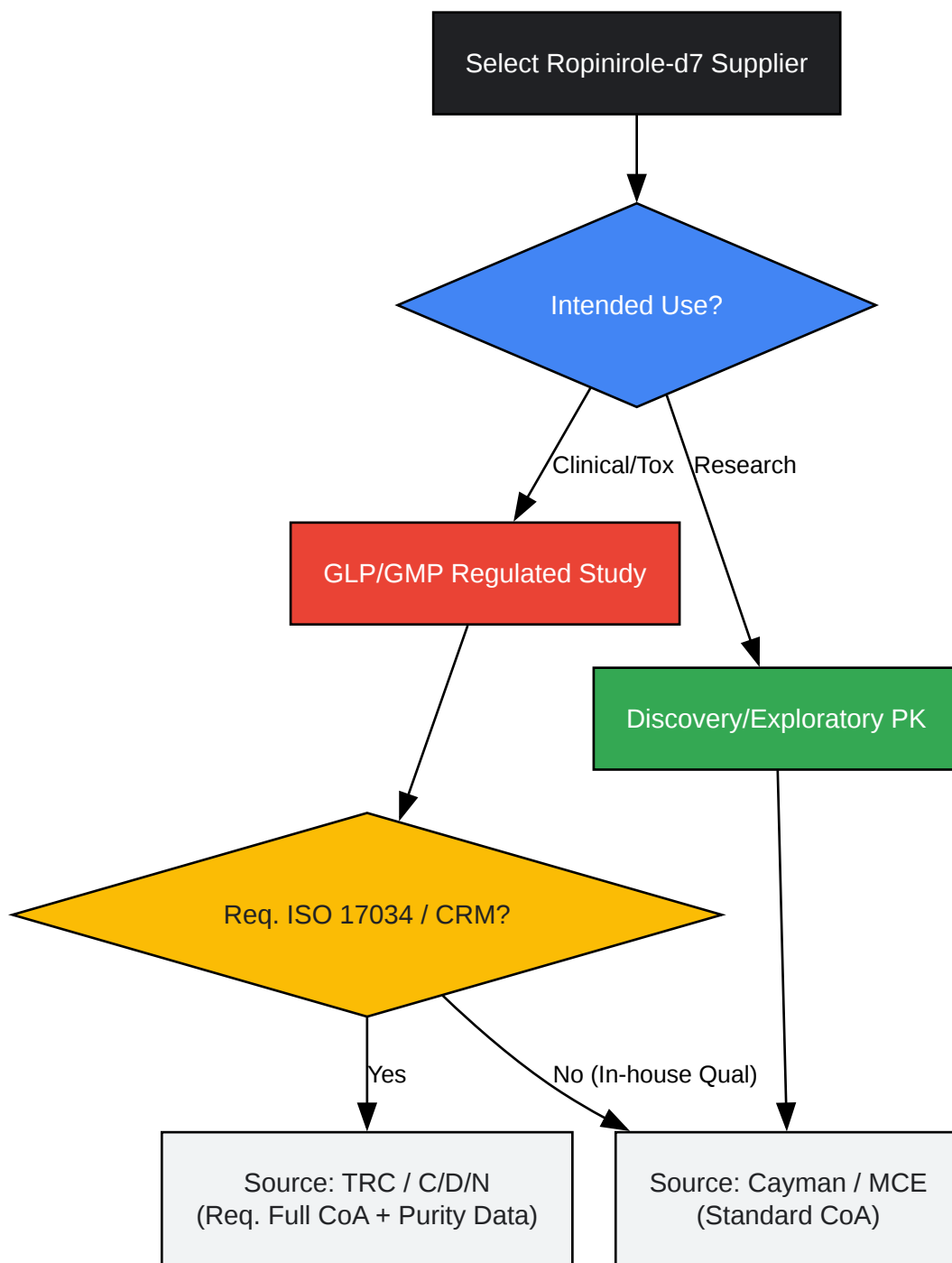
Part 2: Commercial Availability & Supply Chain Primary Suppliers

The market for **Ropinirole-d7 HCl** is specialized, with a limited number of vendors providing high-isotopic-purity standards. The following table summarizes key suppliers verified for research-grade procurement.

Supplier	Catalog No.	Pack Sizes	Purity Spec	Region
Cayman Chemical	31689	500 µg, 1 mg	≥99% (d1-d7)	North America
Toronto Research Chemicals (TRC)	R639002	1 mg, 10 mg	≥98%	North America
MedChemExpress (MCE)	HY-B0623AS1	500 µg	≥99%	Global
C/D/N Isotopes	D-6624	Variable	99 atom % D	North America
Simson Pharma	Custom	Custom	Research Grade	India/Asia

Sourcing Decision Logic

When selecting a supplier, researchers must distinguish between "Reference Standards" (often accompanied by extensive CoAs but more expensive) and "Chemical Standards" (suitable for internal use but requiring in-house validation).



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Figure 2.1: Decision matrix for supplier selection based on regulatory requirements.

Part 3: Experimental Application (LC-MS/MS) Method Development Strategy

The utility of Ropinirole-d7 relies on its ability to mimic the ionization and fragmentation of the native drug while remaining spectrally distinct.

Mass Spectrometry Parameters (ESI+)

- Ionization Mode: Electrospray Ionization (Positive)
- Scan Type: Multiple Reaction Monitoring (MRM)

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Origin of Fragment
Ropinirole (Native)	261.2 [M+H] ⁺	114.2	~20-25	Dipropylamino-ethyl moiety
Ropinirole-d7 (IS)	268.2 [M+H] ⁺	121.2	~20-25	d7-Propyl-amino moiety

Note: The shift from 114.2 to 121.2 (+7 Da) confirms that the primary fragment ion retains the deuterated propyl chain.

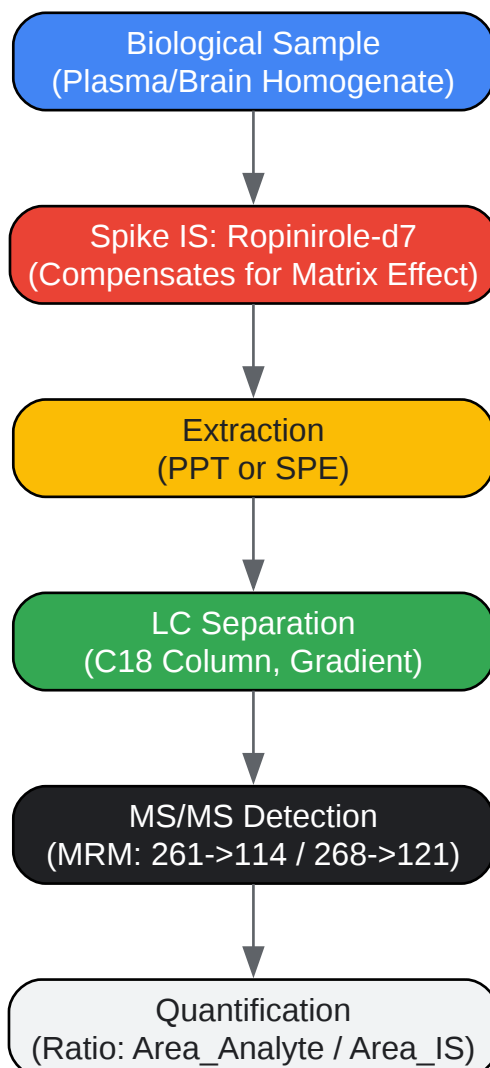
Sample Preparation Protocol

To ensure data integrity, the IS must be introduced early in the workflow to compensate for extraction variability.

- Stock Preparation:
 - Dissolve 1 mg **Ropinirole-d7 HCl** in 1 mL DMSO to create a 1 mg/mL Free Base Equivalent (FBE) stock. Note: Correct for HCl salt weight (MW 303.9 vs 267.4).
 - Store at -20°C. Stability is typically >1 year.
- Working Solution:
 - Dilute stock in 50:50 Methanol:Water to ~100 ng/mL.
 - Critical Step: Prepare fresh weekly to prevent degradation or adsorption.

- Extraction (Protein Precipitation):
 - Aliquot 50 μ L Plasma.
 - Add 10 μ L Ropinirole-d7 Working Solution.
 - Add 200 μ L Acetonitrile (precipitating agent).
 - Vortex (1 min) -> Centrifuge (10,000 x g, 5 min).
 - Inject Supernatant.

Workflow Visualization



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Figure 3.1: Standardized bioanalytical workflow using Ropinirole-d7 as an Internal Standard.

Part 4: Handling and Stability Best Practices

Storage and Stability

- Solid State: Hygroscopic. Store in a desiccator at -20°C. Protect from light.
- Solution State: Stable in DMSO for months at -20°C. Aqueous dilutions should be used within 24 hours due to potential hydrolysis or oxidation of the indolone core.

Troubleshooting Common Issues

- Signal Crosstalk: If the d7 signal appears in the native channel, check the isotopic purity. A standard with <99% enrichment may contain significant d0-d6 isotopologues.
- Retention Time Shift: Deuterium isotope effects can cause slight retention time shifts (usually d7 elutes slightly earlier than native). Ensure the integration window is wide enough to capture both.

References

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